molecular formula C19H13NO4S B2421077 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone CAS No. 303987-08-8

2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone

Cat. No.: B2421077
CAS No.: 303987-08-8
M. Wt: 351.38
InChI Key: STKZTELQLZNCBT-UHFFFAOYSA-N
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Description

2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone is an organic compound that belongs to the class of isoxazolones This compound is characterized by the presence of a naphthylsulfonyl group attached to the isoxazolone ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone typically involves the reaction of 2-naphthylsulfonyl chloride with 3-phenyl-5(2H)-isoxazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-Naphthylsulfonyl chloride
  • 3-Phenyl-5(2H)-isoxazolone
  • 2-(1-Naphthylsulfonyl)ethyl-1H-benzimidazole

Comparison: 2-(2-Naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone is unique due to the presence of both naphthylsulfonyl and isoxazolone moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-naphthalen-2-ylsulfonyl-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-19-13-18(15-7-2-1-3-8-15)20(24-19)25(22,23)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKZTELQLZNCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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